1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea
Description
Properties
IUPAC Name |
1-(3-ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-2-13-6-5-7-14(10-13)23-18(25)24-15-11-21-19(22-12-15)26-17-9-4-3-8-16(17)20/h3-12H,2H2,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNULADFZAMMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea typically involves the reaction of 3-ethylphenyl isocyanate with 2-(2-fluorophenoxy)pyrimidine-5-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea
- 1-(3-Ethylphenyl)-3-[2-(2-chlorophenoxy)pyrimidin-5-yl]urea
- 1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyridine-5-yl]urea
Uniqueness
1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea is unique due to the presence of both the ethylphenyl and fluorophenoxy groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets or improve its stability and solubility compared to similar compounds.
Biological Activity
1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.
The synthesis of this compound typically involves the reaction between 3-ethylphenyl isocyanate and 2-(2-fluorophenoxy)pyrimidine-5-amine. This reaction is generally conducted in organic solvents such as dichloromethane or tetrahydrofuran under reflux conditions. The product is purified through column chromatography to yield the desired compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may act as an enzyme inhibitor by binding to the active site, thereby inhibiting enzymatic activity. Alternatively, it can modulate receptor signaling pathways, which can lead to various biological effects depending on the context of use.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that urea-based derivatives can inhibit various kinases, which are crucial in cancer progression. The compound's structure allows for potential selectivity towards specific kinases, enhancing its therapeutic profile .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For example, a related series of urea derivatives showed strong inhibition against NCI 60 tumor-cell lines with GI50 values as low as 0.9 µM .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Urea Derivative A | MCF-7 | 0.9 |
| Urea Derivative B | U-937 | 1.5 |
| This compound | HCT116 | TBD |
Case Studies
Several studies have highlighted the biological activity of urea derivatives similar to this compound:
- Study on Antineoplastic Activity : A study focused on a series of urea-based compounds demonstrated their potential as antineoplastic agents through kinase inhibition profiles. The findings suggested that these compounds could selectively inhibit kinases involved in cancer cell proliferation .
- Structure-Activity Relationship (SAR) Studies : SAR studies have indicated that modifications in the chemical structure significantly affect the biological activity of urea derivatives. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring was found to enhance cytotoxicity against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea, and how can purity (>98%) be ensured?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions to assemble the pyrimidine core, followed by urea formation via carbodiimide-mediated coupling. Purification should involve gradient elution using reverse-phase HPLC (C18 column) with acetonitrile/water (0.1% TFA). Monitor purity via LC-MS and confirm structural integrity via H/C NMR .
Q. Which in vitro assays are recommended for initial screening of antiproliferative activity in cancer cell lines?
- Methodology : Use the MTT assay across NSCLC (A549, H1299), leukemia (K562), and breast cancer (MCF-7) cell lines. Include positive controls (e.g., sorafenib) and calculate IC values using nonlinear regression (GraphPad Prism). For mechanistic insights, pair this with Annexin V/PI staining to quantify apoptosis .
Q. How can researchers address low solubility during formulation for in vivo studies?
- Methodology : Prepare a PEG-300/water (40:60 v/v) co-solvent system. Validate stability via dynamic light scattering (DLS) and confirm bioavailability through pharmacokinetic profiling in rodents (plasma sampling at 0, 1, 4, 8, 24 h post-administration) .
Advanced Research Questions
Q. How does this compound induce conflicting extrinsic/intrinsic apoptosis and cytoprotective autophagy in cancer cells?
- Methodology : Perform time-course Western blotting for caspase-8 (extrinsic), cytochrome c release (intrinsic), and LC3-II/Beclin-1 (autophagy). Use siRNA knockdown of ATG5 to assess autophagy’s role in drug resistance. Combine with chloroquine (autophagy inhibitor) to enhance efficacy .
Q. Why does this compound show weaker kinase inhibition (e.g., FMS, c-KIT) compared to clinical inhibitors like sorafenib?
- Methodology : Conduct kinase profiling (DiscoverX KINOMEscan) at 1 µM. Compare binding kinetics via surface plasmon resonance (SPR). Molecular docking (AutoDock Vina) may reveal steric clashes due to the 3-ethylphenyl group reducing affinity for kinase ATP pockets .
Q. What computational strategies predict off-target interactions or novel targets?
- Methodology : Employ ChemProp for QSAR modeling and SEA (Similarity Ensemble Approach) to identify GPCRs or ion channels. Validate predictions via thermal shift assays (TSA) with recombinant proteins .
Methodological Notes
- Contradiction Analysis : Discrepancies in kinase inhibition data may arise from assay conditions (ATP concentration, incubation time). Always replicate under standardized protocols (e.g., Eurofins KinaseProfiler) .
- SAR Optimization : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance target engagement. Test derivatives in 3D spheroid models for improved translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
